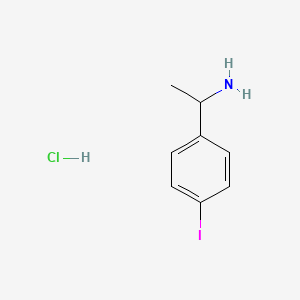

1-(4-Iodophenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(4-iodophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYFIOFVFANOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955515-71-5 | |

| Record name | Benzenemethanamine, 4-iodo-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955515-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions and Optimization

-

Reactants : 4-Acetylphenylboronic acid (0.5 mmol), I₂ (0.75 mmol), K₂CO₃ (1 mmol).

-

Solvent : Acetonitrile (2 mL).

-

Temperature : 80°C, 8–12 hours.

This method avoids harsh halogenating agents and ensures high regioselectivity. Alternative routes, such as Friedel-Crafts acylation of iodobenzene, are less common due to lower yields and side reactions.

Reductive Amination of 4'-Iodoacetophenone

Reductive amination is the most efficient pathway to convert 4'-iodoacetophenone into the primary amine. Multiple strategies have been explored, differing in reducing agents, catalysts, and reaction conditions.

Classical Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for reductive amination, particularly suitable for substrates with acid-sensitive functional groups.

Procedure:

-

Imine Formation : 4'-Iodoacetophenone (1.0 mmol) is reacted with ammonium acetate (2.0 mmol) in 1,2-dichloroethane (DCE) at room temperature for 1 hour.

-

Reduction : STAB (1.2 mmol) is added, and the mixture is stirred for 12–24 hours.

-

Workup : The product is extracted with ethyl acetate, dried, and purified via chromatography.

Cobalt-Catalyzed Reductive Amination

Recent advancements employ amorphous cobalt (Co) particles for reductive amination using H₂ as a reductant and aqueous ammonia.

Conditions:

-

Catalyst : CoCl₂/NaBH₄/NaHBEt₃ (in situ preparation).

-

Pressure : 1–10 bar H₂.

-

Temperature : 80°C, 6–8 hours.

This method is scalable and avoids stoichiometric reductants, making it industrially viable.

Iron-Catalyzed Reductive Amination

Iron supported on nitrogen-doped silicon carbide (Fe/(N)SiC) enables sustainable synthesis under milder conditions:

Ruthenium- and Rhodium-Based Catalysts

Patented methods utilize Ru or Rh complexes with hydrogen donors like isopropanol or formic acid:

-

Catalyst : [Ru(p-cymene)Cl₂]₂ (1 mol%).

-

Hydrogen Donor : HCOONH₄ (3 equiv).

-

Solvent : Methanol/water (3:1).

Enantioselective Synthesis

Chiral variants of this compound are synthesized using asymmetric reductive amination. For example, (R)-1-(4-iodophenyl)ethan-1-amine (CAS: 150085-44-2) is produced via transaminase-catalyzed kinetic resolution or chiral ligands in metal-catalyzed reactions.

Example: Biocatalytic Resolution

-

Enzyme : ω-Transaminase from Arthrobacter citreus.

-

Substrate : 4'-Iodoacetophenone (1.0 mmol).

-

Conditions : pH 8.5 buffer, 50°C, 24 hours.

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrochloric acid (HCl) in a polar solvent:

-

Reaction : 1-(4-Iodophenyl)ethan-1-amine (1.0 mmol) is dissolved in ethanol.

-

Acid Addition : HCl (1.1 equiv, 3 M in ethanol) is added dropwise at 0°C.

-

Crystallization : The mixture is cooled to −20°C, and the precipitate is filtered.

Comparative Analysis of Methods

Industrial and Laboratory Considerations

-

Scalability : Co- and Fe-catalyzed methods are preferred for large-scale production due to lower catalyst costs and minimal waste.

-

Purification : Chromatography (SiO₂ or HPLC) is critical for removing unreacted ketone and byproducts.

-

Safety : Halogenated intermediates require handling under inert atmospheres to prevent decomposition.

Emerging Trends

Recent studies focus on photo- and electrochemical reductive amination to enhance energy efficiency. For example, visible-light-driven protocols using eosin Y as a photocatalyst show promise for low-temperature syntheses .

Chemical Reactions Analysis

1-(4-Iodophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Potential

1-(4-Iodophenyl)ethan-1-amine hydrochloride has shown promise in pharmacological studies due to its structural similarity to other biologically active compounds. Research indicates that compounds with iodine substituents often exhibit enhanced biological activity, making them suitable candidates for drug development. For instance, studies have suggested that related compounds can interact with various biological receptors and enzymes, which may lead to therapeutic applications .

Case Study: Anticancer Activity

A study involving similar compounds demonstrated their potential as anticancer agents. The compound's structure allows it to interact with cellular targets involved in cancer progression. In vitro tests have shown that derivatives of 1-(4-Iodophenyl)ethan-1-amine exhibit selective toxicity towards cancer cell lines, indicating a need for further investigation into their mechanisms of action .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the preparation of more complex molecules. For example, it can be utilized in the synthesis of novel pharmaceuticals or as a building block for creating other functionalized compounds .

Neuropharmacology

Recent research has explored the role of this compound in neuropharmacology, particularly concerning its interaction with trace amine-associated receptors (TAARs). These receptors are implicated in various neurological disorders, including schizophrenia. Animal studies have shown that compounds targeting these receptors can modulate behavior and physiological responses related to mental health conditions .

Antimicrobial Activity

In addition to its potential anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Research indicates that related compounds demonstrate significant activity against various bacterial strains, suggesting that this compound could be developed into novel antimicrobial agents .

Summary of Applications

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form halogen bonds with target molecules, influencing their activity and function. The ethanamine group can interact with amino acid residues in proteins, affecting their conformation and activity .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Differences in Substituents and Properties:

Structural Insights:

- Iodine vs. Chlorine/Fluorine: The iodine atom in the target compound increases molecular weight and polarizability compared to lighter halogens. This may enhance van der Waals interactions in biological systems but reduce solubility in aqueous media .

- Dual Halogens: Compounds like (R)-1-(4-chloro-2-fluorophenyl)ethan-1-amine HCl exhibit synergistic electronic effects, improving target affinity and metabolic resistance .

Structural Isomers and Functional Group Variations

Comparison with Ethylamine Derivatives:

- 2-(4-Iodophenyl)ethan-1-amine HCl differs by having the amine on the ethyl chain instead of the methyl group.

Adamantane Derivatives:

- 2-(Adamantan-1-yl)ethan-1-amine HCl incorporates a bulky adamantane group, significantly altering lipophilicity and steric profile. Such compounds are used in enzyme inhibition studies (e.g., soluble epoxide hydrolase) due to enhanced membrane penetration .

Ether and Heterocyclic Modifications:

- (1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine HCl introduces ether groups, improving solubility and metabolic stability via hydrogen bonding .

- 1-[4-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine diHCl integrates an imidazole ring, introducing basicity and hydrogen-bonding capacity, which is critical for targeting histamine receptors .

Pharmacological and Physicochemical Properties

Melting Points and Solubility:

- Adamantane derivatives (e.g., 2-(adamantan-1-yl)ethan-1-amine HCl) exhibit high melting points (141–203°C) due to rigid structures .

- Iodinated compounds generally have lower aqueous solubility compared to fluoro or chloro analogs but higher lipid solubility, favoring blood-brain barrier penetration .

Synthesis and Purity:

- Most analogs are synthesized via reductive amination or nucleophilic substitution, with purities ≥95% confirmed by LCMS and ¹H NMR .

Biological Activity:

- Halogen position and electronic effects dictate target specificity. For example, 1-(4-iodophenyl)ethan-1-amine HCl may serve as a precursor for radiolabeled tracers, while trifluoromethyl derivatives are explored in CNS disorders .

Biological Activity

1-(4-Iodophenyl)ethan-1-amine hydrochloride, also known as 2-(4-Iodophenyl)ethan-1-amine hydrochloride, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClI

- Molecular Weight : 273.54 g/mol

- CAS Number : 39260-90-7

The compound features an iodine atom attached to a phenyl ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a monoamine neurotransmitter modulator . Its structural similarity to other amines allows it to interact with various neurotransmitter systems, particularly influencing serotonin and dopamine pathways . Additionally, it has been identified as a selective inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 , which plays a crucial role in drug metabolism.

Neurotransmitter Modulation

Research indicates that this compound can modulate neurotransmitter levels, which may have implications in treating neurological disorders. The compound's ability to influence serotonin and dopamine pathways suggests potential applications in conditions such as depression and anxiety.

Cytochrome P450 Inhibition

The inhibition of CYP1A2 by this compound can lead to altered pharmacokinetics of co-administered drugs. This interaction necessitates careful consideration during therapeutic applications, especially when combined with other medications metabolized by this enzyme .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-1-(4-Iodophenyl)ethanamine | 1308650-40-9 | 0.97 |

| 3-Iodobenzylamine hydrochloride | 3718-88-5 | 0.85 |

| (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride | 2376106-42-0 | 0.80 |

These compounds exhibit similar mechanisms but may differ in their efficacy and specificity for biological targets.

Study on Neurotransmitter Effects

In one study, the effects of this compound on neurotransmitter levels were investigated using in vitro models. The results indicated a significant increase in serotonin release from neuronal cultures, suggesting its potential as a therapeutic agent for mood disorders .

Pharmacokinetic Interaction Studies

Another research effort focused on the pharmacokinetic interactions involving CYP1A2 inhibition. The study demonstrated that co-administration with drugs metabolized by CYP1A2 resulted in increased plasma concentrations of these drugs, highlighting the need for dosage adjustments in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-iodophenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation of phenylalkylamine precursors. A common approach includes:

Friedel-Crafts alkylation : Reacting 4-iodobenzene with ethyl chloroacetate to form the ketone intermediate.

Reductive amination : Using sodium cyanoborohydride or lithium aluminum hydride (LiAlH4) to reduce the ketone to the amine.

Salt formation : Treating the free amine with HCl in anhydrous ethanol to precipitate the hydrochloride salt.

Critical parameters include solvent choice (e.g., THF vs. dichloromethane), temperature control during reduction (~0°C to prevent over-reduction), and stoichiometric ratios of iodobenzene derivatives .

- Data Contradiction : Yields vary between 60–85% depending on the purity of the 4-iodophenyl starting material and reducing agent efficiency. LiAlH4 may offer higher yields but requires rigorous anhydrous conditions compared to NaBH4 with CeCl3 .

Q. Which analytical techniques are most reliable for characterizing structural purity?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the presence of the iodophenyl group (distinct aromatic signals at δ 7.2–7.8 ppm) and ethylamine chain (δ 1.2–1.5 ppm for CH3, δ 2.8–3.2 ppm for NH2) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry and salt formation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 278.0 for C8H10INCl) .

Advanced Research Questions

Q. How does the iodine substituent influence receptor binding affinity in neurological studies?

- Methodology :

- Radioligand Displacement Assays : Compare binding to serotonin (5-HT2A) or dopamine receptors against non-iodinated analogs. For example, iodine’s electron-withdrawing effects may enhance binding via halogen bonding with receptor residues .

- Computational Modeling : Density Functional Theory (DFT) calculations assess electrostatic potential surfaces to predict interaction sites .

- Data Contradiction : Conflicting results may arise from assay conditions (e.g., cell membrane lipid composition affecting receptor conformation). For instance, IC50 values in HEK293 cells (5 nM) vs. neuronal primary cultures (15 nM) .

Q. What strategies mitigate iodine loss during catalytic cross-coupling reactions?

- Methodology :

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during Suzuki-Miyaura coupling.

- Catalyst Optimization : Palladium catalysts with bulky ligands (e.g., XPhos) prevent β-hydride elimination, preserving the iodophenyl group.

- Low-Temperature Conditions : Reactions at –20°C reduce undesired dehalogenation .

- Data Table :

| Catalyst | Ligand | Yield (%) | Iodine Retention (%) |

|---|---|---|---|

| Pd(OAc)2 | XPhos | 78 | 95 |

| PdCl2 | PPh3 | 65 | 80 |

Q. How can structural analogs resolve contradictions in β-amyloid aggregation inhibition studies?

- Methodology :

- Thioflavin-T Assays : Compare inhibition kinetics of this compound vs. brominated or chlorinated analogs.

- Circular Dichroism (CD) : Monitor β-sheet formation rates under physiological pH (7.4) and pathological conditions (pH 6.8) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.